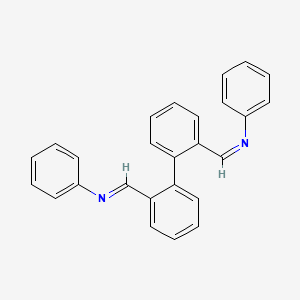
2,2'-Bis(phenyliminomethyl)biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Bis(phenyliminomethyl)biphenyl is an organic compound with the molecular formula C26H20N2 It is a biphenyl derivative where two phenyliminomethyl groups are attached to the biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(phenyliminomethyl)biphenyl typically involves the condensation of 2,2’-biphenyldicarboxaldehyde with aniline in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2,2’-Bis(phenyliminomethyl)biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
2,2’-Bis(phenyliminomethyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
2,2’-Bis(phenyliminomethyl)biphenyl has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
作用机制
The mechanism of action of 2,2’-Bis(phenyliminomethyl)biphenyl depends on its specific application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form stable complexes. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
2,2’-Bis(phenyliminomethyl)-1,1’-binaphthyl: Similar structure but with a binaphthyl core.
2,2’-Bis(phenyliminomethyl)-biphenol: Similar structure but with hydroxyl groups on the biphenyl core.
Uniqueness
2,2’-Bis(phenyliminomethyl)biphenyl is unique due to its specific biphenyl core and the presence of phenyliminomethyl groups. This structure imparts distinct chemical and physical properties, making it valuable in various research applications.
属性
CAS 编号 |
7443-50-7 |
|---|---|
分子式 |
C26H20N2 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
N-phenyl-1-[2-[2-(phenyliminomethyl)phenyl]phenyl]methanimine |
InChI |
InChI=1S/C26H20N2/c1-3-13-23(14-4-1)27-19-21-11-7-9-17-25(21)26-18-10-8-12-22(26)20-28-24-15-5-2-6-16-24/h1-20H |
InChI 键 |
QEJKSCWDVLSGAQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=CC2=CC=CC=C2C3=CC=CC=C3C=NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















